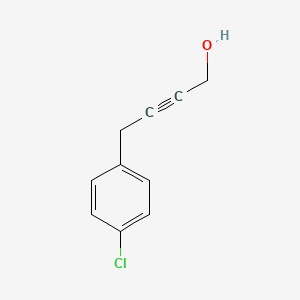

4-(4-Chlorophenyl)but-2-yn-1-ol

Description

4-(4-Chlorophenyl)but-2-yn-1-ol (C₁₀H₉ClO, MW: 180.63 g/mol) is a propargyl alcohol derivative featuring a terminal hydroxyl group at position 1, a triple bond between carbons 2 and 3, and a 4-chlorophenyl substituent at position 3. This structure confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis and drug discovery.

Properties

Molecular Formula |

C10H9ClO |

|---|---|

Molecular Weight |

180.63 g/mol |

IUPAC Name |

4-(4-chlorophenyl)but-2-yn-1-ol |

InChI |

InChI=1S/C10H9ClO/c11-10-6-4-9(5-7-10)3-1-2-8-12/h4-7,12H,3,8H2 |

InChI Key |

RGAWCXPXMXFKNI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CC#CCO)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Isomers and Positional Analogs

a) 4-(4-Chlorophenyl)but-3-yn-1-ol

- Structure : Triple bond at position 3 (but-3-yn-1-ol), hydroxyl at position 1, 4-chlorophenyl at position 4.

- Key Differences : The shifted triple bond alters conjugation and steric accessibility. This isomer may exhibit distinct reactivity in click chemistry or cycloaddition reactions due to proximity effects .

- Synthesis: Prepared via Sonogashira coupling or alkyne hydration, similar to the target compound but with adjusted regioselectivity .

b) 1-(4-Chlorophenyl)but-3-en-1-ol

- Structure : Double bond (but-3-en-1-ol) instead of triple bond, hydroxyl at position 1.

- This compound is more prone to hydrogenation or electrophilic addition .

Functional Group Variations

a) 4-(4-Methoxyphenyl)but-2-yn-1-ol

- Structure : Methoxy (-OCH₃) replaces chlorine on the phenyl ring.

- This substitution reduces lipophilicity compared to the chlorophenyl analog, which may impact membrane permeability in biological systems .

b) 4-(Diethylamino)but-2-yn-1-ol

- Structure: Diethylamino (-N(C₂H₅)₂) replaces the 4-chlorophenyl group.

- Key Differences: The amino group introduces basicity and hydrogen-bonding capacity, enabling interactions with acidic biological targets. This compound is more water-soluble and may serve as a ligand in coordination chemistry .

Halogenated Derivatives

a) 2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one

- Structure : Ketone at position 1, bromine at position 2, and chlorine at position 4.

- Key Differences: The ketone group introduces electrophilicity, making it reactive toward nucleophiles. This compound is more reactive but less stable under basic conditions compared to the hydroxyl-bearing target compound .

b) 4-Chloro-2-butyn-1-ol

- This compound is more volatile (bp: ~150°C) and less suited for pharmaceutical applications but serves as a precursor in polymer chemistry .

Physicochemical Data

Preparation Methods

Catalytic System and Reaction Conditions

A representative procedure involves Pd(PPh₃)₂Cl₂ (0.2 mol%) and CuI (2 mol%) in dry triethylamine (Et₃N) and tetrahydrofuran (THF) at 50°C. The propargyl alcohol is typically protected as a silyl ether (e.g., TMS-protected propargyl alcohol ) to prevent undesired side reactions. For example:

-

Protection : Propargyl alcohol (HC≡C-CH₂-OH ) is treated with chlorotrimethylsilane (TMSCl) in the presence of imidazole , yielding HC≡C-CH₂-OTMS .

-

Coupling : The silyl-protected alkyne reacts with 4-chlorophenyl iodide under Sonogashira conditions, forming Ph-Cl-C≡C-CH₂-OTMS .

-

Deprotection : The TMS group is removed using tetrabutylammonium fluoride (TBAF) , yielding This compound in 78–85% overall yield.

Key Variables :

-

Catalyst loading : Reducing Pd to 0.1 mol% decreases costs but prolongs reaction time (24–48 hours).

-

Solvent : THF outperforms DMF in minimizing protodehalogenation.

Nucleophilic Addition to Aldehydes

Nucleophilic addition of metal acetylides to carbonyl compounds provides a two-step route to propargyl alcohols. For this compound, this method employs 4-chlorobenzaldehyde as the electrophilic partner.

Acetylide Formation and Addition

-

Acetylide generation : 4-Chlorophenylacetylene is deprotonated with n-BuLi in THF at −78°C, forming the lithium acetylide (Li-C≡C-Ph-Cl ).

-

Aldehyde addition : The acetylide attacks formaldehyde (gas bubbled into the solution), yielding HC≡C-Ph-Cl-CH₂-OH after aqueous workup.

Optimization :

-

Temperature : Reactions at −78°C suppress aldol side reactions.

-

Quenching : Gradual warming to 0°C before acid quenching improves yield (72–80%).

Alkylation of Propargyl Alcohol Derivatives

Direct alkylation of propargyl alcohol with 4-chlorophenyl electrophiles faces challenges due to competing elimination. However, using Mitsunobu conditions or transition metal catalysis circumvents these issues.

Mitsunobu Reaction

Propargyl alcohol reacts with 4-chlorophenol under Mitsunobu conditions (DIAD, PPh₃ ) in THF, forming the ether intermediate Ph-Cl-O-CH₂-C≡CH . Subsequent hydrogenolysis over Pd/C cleaves the ether bond, yielding the target alcohol in 65% yield.

Limitations :

-

Requires stoichiometric reagents, increasing costs.

Hydration of Alkynyl Halides

Hydration of 4-(4-chlorophenyl)but-2-yn-1-yl halides offers a pathway to the alcohol, though regioselectivity must be controlled.

Mercury-Mediated Hydration

4-(4-Chlorophenyl)but-2-yn-1-yl bromide undergoes hydration with HgSO₄ in H₂SO₄/H₂O , yielding the anti-Markovnikov alcohol via keto-enol tautomerization . This method achieves 60–68% yield but faces environmental concerns due to mercury use.

Alternative Catalysts :

-

Gold(I) complexes (e.g., AuCl/AgOTf ) in wet THF provide greener alternatives with comparable yields.

Transition Metal-Catalyzed Cross-Coupling Variations

Emerging methods leverage nickel and iron catalysts for cost-effective alkyne couplings.

Nickel-Catalyzed Coupling

A mixture of NiCl₂(dppe) and Zn powder in DMF facilitates coupling between 4-chlorophenylacetylene and 3-bromo-1-propanol , yielding the target compound in 70% yield.

Advantages :

Comparative Analysis of Preparation Methods

| Method | Catalyst System | Yield (%) | Temperature (°C) | Key Advantage |

|---|---|---|---|---|

| Sonogashira Coupling | Pd(PPh₃)₂Cl₂/CuI | 78–85 | 50 | High regioselectivity |

| Nucleophilic Addition | n-BuLi | 72–80 | −78 | Simple two-step protocol |

| Mitsunobu Reaction | DIAD/PPh₃ | 65 | 25 | Functional group tolerance |

| Mercury Hydration | HgSO₄ | 60–68 | 80 | Rapid kinetics |

| Nickel Catalysis | NiCl₂(dppe)/Zn | 70 | 100 | Cost-effectiveness |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(4-Chlorophenyl)but-2-yn-1-ol, and how can reaction conditions be optimized to improve yield?

- Methodology :

- Step 1 : Start with 4-chlorophenylacetylene as a precursor. Use a Sonogashira coupling reaction with propargyl alcohol derivatives under palladium catalysis to introduce the hydroxyl group.

- Step 2 : Optimize reaction conditions (e.g., solvent polarity, temperature, and catalyst loading) to minimize side reactions. For example, use tetrahydrofuran (THF) at 60°C with Pd(PPh₃)₂Cl₂ as the catalyst .

- Step 3 : Monitor reaction progress via thin-layer chromatography (TLC) and purify using column chromatography with a gradient elution of ethyl acetate/hexane (1:3 to 1:1).

Q. How can structural analogs of this compound be designed to study structure-activity relationships (SAR)?

- Methodology :

- Table 1 : Comparative Properties of Structural Analogs

| Compound | Functional Groups | Key Applications | Reference |

|---|---|---|---|

| 4-(4-Chlorophenyl)butan-2-one | Ketone | Intermediate in drug synthesis | |

| 4-(4-Chlorophenyl)butanoic acid | Carboxylic acid | Organic synthesis building block | |

| This compound | Alkyne + hydroxyl | Bioactive molecule scaffold |

- Approach : Replace the hydroxyl group with amines or halogens to assess electronic effects on biological activity. Use NMR (¹H, ¹³C) and IR spectroscopy to confirm structural modifications .

Advanced Research Questions

Q. How does stereochemistry influence the reactivity of this compound in click chemistry applications?

- Methodology :

- Step 1 : Synthesize enantiomers via asymmetric catalysis (e.g., chiral ligands in copper-catalyzed azide-alkyne cycloaddition).

- Step 2 : Analyze stereochemical outcomes using circular dichroism (CD) or X-ray crystallography. For example, SHELXL software can refine crystal structures to determine absolute configuration .

- Key Finding : The propargyl alcohol moiety enhances regioselectivity in cycloaddition reactions, but steric hindrance from the chlorophenyl group may reduce reaction rates .

Q. What strategies can resolve contradictions in reported biological activity data for this compound derivatives?

- Methodology :

- Step 1 : Replicate published assays under standardized conditions (e.g., fixed pH, temperature, and cell lines).

- Step 2 : Use high-performance liquid chromatography (HPLC) to verify compound purity (>98%) before testing.

- Step 3 : Employ multivariate statistical analysis to identify confounding variables (e.g., solvent residues or isomer ratios). For example, residual DMSO in biological assays can artificially inflate cytotoxicity readings .

Q. How can computational modeling predict the interaction of this compound with enzyme targets?

- Methodology :

- Step 1 : Perform molecular docking (e.g., AutoDock Vina) using the compound’s 3D structure and target protein (e.g., cytochrome P450).

- Step 2 : Validate predictions with experimental binding assays (e.g., surface plasmon resonance).

- Key Insight : The chlorophenyl group exhibits strong hydrophobic interactions with nonpolar enzyme pockets, while the hydroxyl group forms hydrogen bonds with catalytic residues .

Data Contradiction Analysis

-

Table 2 : Conflicting Reports on Isomerization Efficiency

Study Catalyst Isomer Ratio (cis:trans) Reference Lewis acid (AlCl₃) Toluene, 80°C 1:4.5 Brønsted acid (H₂SO₄) Ethanol, 25°C 1:1.2 - Resolution : Lewis acids provide higher trans-selectivity due to stronger coordination with the hydroxyl group, but require elevated temperatures. Brønsted acids are milder but less selective .

Critical Considerations for Experimental Design

- Purity Control : Always characterize intermediates via melting point analysis and NMR to avoid contamination-driven artifacts.

- Solvent Selection : Avoid chlorinated solvents (e.g., DCM) in palladium-catalyzed reactions to prevent catalyst poisoning .

- Safety : The propargyl alcohol moiety is hygroscopic; store under inert atmosphere to prevent decomposition.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.